molecular formula C16H13ClFNO3 B1223189 Flamprop CAS No. 58667-63-3

Flamprop

Cat. No.: B1223189
CAS No.: 58667-63-3
M. Wt: 321.73 g/mol
InChI Key: YQVMVCCFZCMYQB-UHFFFAOYSA-N
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Description

Flamprop is a synthetic herbicide primarily used for the post-emergence control of wild oats and other grass weeds in wheat crops. It is usually formulated as the methyl variant and is known for its low aqueous solubility and non-volatility. This compound can persist in soil systems and is moderately toxic to aquatic species .

Biochemical Analysis

Biochemical Properties

Flamprop plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It is known to inhibit cell elongation by interfering with the synthesis of essential proteins required for cell growth. This compound interacts with enzymes involved in the synthesis of amino acids and proteins, leading to the disruption of normal cellular functions. The compound’s interaction with these enzymes results in the inhibition of protein synthesis, which is crucial for the growth and development of plants .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In plant cells, it disrupts cell division and elongation, leading to stunted growth and eventual death of the plant. This compound influences cell signaling pathways by inhibiting the synthesis of proteins that are essential for signal transduction. This inhibition affects gene expression and cellular metabolism, leading to a cascade of detrimental effects on the plant’s overall health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes involved in protein synthesis, inhibiting their activity and preventing the formation of essential proteins. This binding interaction leads to enzyme inhibition, which disrupts normal cellular processes. Additionally, this compound affects gene expression by interfering with the transcription and translation of genes involved in protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, even after the compound has degraded. These effects include persistent inhibition of protein synthesis and disruption of cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant toxic effects. Studies have shown that high doses of this compound can cause adverse effects such as liver damage and disruption of normal metabolic processes. These toxic effects highlight the importance of careful dosage control when using this compound in any application .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a herbicide. It interacts with enzymes responsible for the synthesis of amino acids and proteins, leading to the inhibition of these pathways. This inhibition results in a decrease in metabolic flux and altered levels of metabolites, which can have cascading effects on the overall metabolic network of the organism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, affecting its localization and activity. The compound’s distribution within the cell is crucial for its efficacy as a herbicide .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments within the cell, such as the cytoplasm and organelles, where it exerts its inhibitory effects. Post-translational modifications and targeting signals help direct this compound to these compartments, ensuring its proper localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flamprop is synthesized through a series of chemical reactions involving the condensation of benzoyl chloride with 3-chloro-4-fluoroaniline, followed by the reaction with alanine. The final product is obtained after purification and crystallization processes.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pressure, and pH to ensure consistent quality of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: It can be reduced under specific conditions, although this is less common.

    Substitution: this compound can participate in substitution reactions, especially nucleophilic aromatic substitution due to the presence of halogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium hydroxide or other strong bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different substituted aromatic compounds .

Scientific Research Applications

Flamprop has been extensively studied for its herbicidal properties. It is used in:

Comparison with Similar Compounds

    Pendimethalin: Another herbicide that disrupts microtubule formation.

    Trifluralin: Known for its pre-emergence control of weeds through a similar mechanism.

    Dinitroanilines: A class of herbicides with comparable modes of action.

Uniqueness of Flamprop: this compound is unique due to its specific chemical structure, which allows it to be effective in post-emergence weed control. Unlike some other herbicides, it is formulated as a methyl variant, enhancing its stability and persistence in soil .

Properties

IUPAC Name

2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3/c1-10(16(21)22)19(12-7-8-14(18)13(17)9-12)15(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVMVCCFZCMYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058137
Record name Flamprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58667-63-3
Record name Flamprop
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58667-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flamprop [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058667633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flamprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[N-(3-chloro-4-fluorophenyl)-1-phenylformamido]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FLAMPROP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C7ST4DI17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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